molecular formula C9H8N4O B1593112 2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide CAS No. 1001659-25-1

2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide

Cat. No. B1593112
M. Wt: 188.19 g/mol
InChI Key: LYNNIWUJXVKMFE-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is an amphoteric in nature, showing both acidic and basic properties . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Medicinal Chemistry Applications

Functionalization Reactions

The compound has been utilized in experimental studies to explore functionalization reactions, highlighting its versatility in synthetic chemistry. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides through reactions with diamines showcases the potential for creating diverse chemical structures, including imidazo[4,5-b] pyridine derivatives with specific spectroscopic properties (Yıldırım, Kandemirli, & Demir, 2005).

N-Heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton is highlighted for its role in generating new types of stable N-heterocyclic carbenes, leading to the synthesis of Rh(I) mono- and biscarbenes. This research underscores the architectural flexibility of imidazo[1,5-a]pyridine for developing carbenes with potential applications in catalysis and organic synthesis (Alcarazo et al., 2005).

Antimycobacterial Lead Series

A focused library of imidazo[1,2-a]pyridine-8-carboxamides was synthesized and evaluated for antimycobacterial activity against Mycobacterium tuberculosis. The optimization of these inhibitors showcases the scaffold's potential in addressing infectious diseases (Ramachandran et al., 2013).

Gene Expression Modulation

Pyrrole–imidazole (Py–Im) hairpin polyamides, derived from imidazo[1,2-a]pyridine structures, have been studied for their ability to modulate gene expression by disrupting protein–DNA interactions. This research has significant implications for the development of molecular probes or therapeutic agents targeting specific DNA sequences (Meier, Montgomery, & Dervan, 2012).

Drug-like Scaffold

The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. Its presence in various marketed preparations underscores the scaffold's significance as a "drug prejudice" structure, with ongoing research aimed at exploring structural modifications for novel therapeutic agents (Deep et al., 2016).

Safety And Hazards

The safety and hazards of imidazole-containing compounds can vary widely depending on the specific compound. Users should refer to the relevant safety data sheets for specific information .

Future Directions

The broad range of chemical and biological properties of imidazole has led to its use in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs .

properties

IUPAC Name

2-imidazol-1-ylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-9(14)7-1-2-12-8(5-7)13-4-3-11-6-13/h1-6H,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNNIWUJXVKMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647221
Record name 2-(1H-Imidazol-1-yl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide

CAS RN

1001659-25-1
Record name 2-(1H-Imidazol-1-yl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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